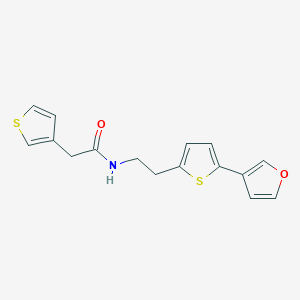
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as FTA-1 and is a member of the family of amides. The chemical structure of FTA-1 includes a furan ring, a thiophene ring, and an acetamide group, which makes it an interesting molecule for research.
Wirkmechanismus
The mechanism of action of FTA-1 is not fully understood, but studies have suggested that it may work by inhibiting the activity of enzymes that are involved in cancer cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that FTA-1 has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in cancer cell growth and proliferation. It may also affect the expression of certain genes that are involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FTA-1 in lab experiments is that it has been shown to have anti-cancer properties, which makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using FTA-1 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Zukünftige Richtungen
There are several future directions for research on FTA-1. One direction is to further investigate its mechanism of action, which may help to identify new targets for the development of anti-cancer drugs. Another direction is to study its effects on different types of cancer cells, as well as its potential side effects in vivo. Additionally, FTA-1 may have applications in other areas of scientific research, such as neuroscience and immunology, which could also be explored in future studies.
Synthesemethoden
The synthesis of FTA-1 involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process involves the reaction of furan-3-carboxylic acid with thionyl chloride to form furan-3-yl chloride. This intermediate product is then reacted with 2-(thiophen-3-yl)ethylamine to form FTA-1.
Wissenschaftliche Forschungsanwendungen
FTA-1 has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that FTA-1 has anti-cancer properties and can inhibit the growth of cancer cells in vitro. This makes it a promising candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c18-16(9-12-5-8-20-11-12)17-6-3-14-1-2-15(21-14)13-4-7-19-10-13/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYWUVLHDPLIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(S2)CCNC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


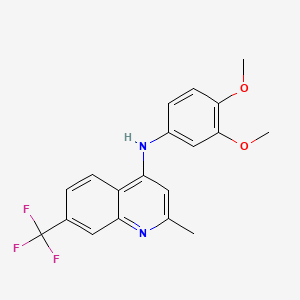
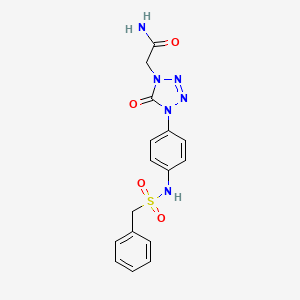
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2713146.png)
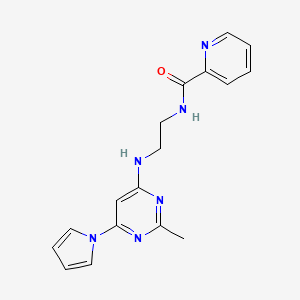
![Methyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2713150.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2713154.png)


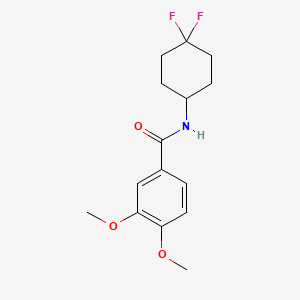
![ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2713160.png)
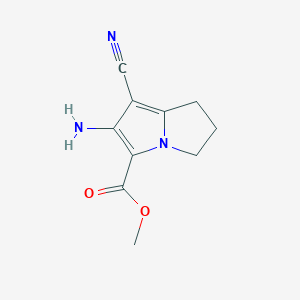
![2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B2713163.png)